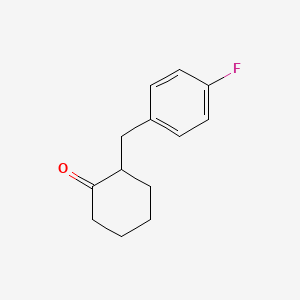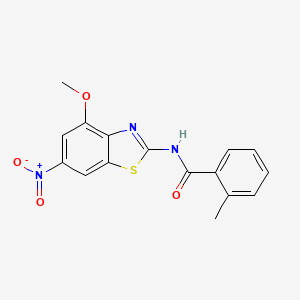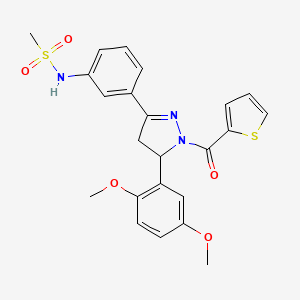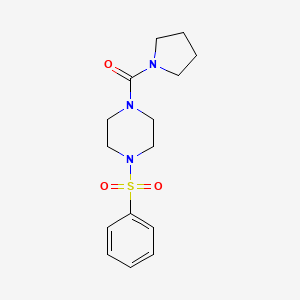![molecular formula C26H22FN3O5 B2887015 N-(苯并[d][1,3]二氧杂环-5-基甲基)-3-(1-(4-氟苄基)-2,4-二氧代-1,2-二氢喹唑啉-3(4H)-基)丙酰胺 CAS No. 899902-25-1](/img/no-structure.png)
N-(苯并[d][1,3]二氧杂环-5-基甲基)-3-(1-(4-氟苄基)-2,4-二氧代-1,2-二氢喹唑啉-3(4H)-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C26H22FN3O5 and its molecular weight is 475.476. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Photocatalytic Intermolecular Carboarylation
This compound has been utilized in the photocatalytic intermolecular carboarylation of alkenes . By selectively cleaving C–O bonds of diarylethers, it serves as a dual-function reagent in radical-mediated reactions . The resulting products offer robust transformability, providing a cross-coupling site for further product elaboration.
Thermally Activated Delayed Fluorescence (TADF)
In the field of organic electronics , particularly in the design of TADF emitters, this compound is used as a fused rigid electron donor . Its incorporation into TADF emitters has shown to improve device performance, with potential applications in organic light-emitting diodes (OLEDs).
Supramolecular Coordination Polymers
The compound’s structural flexibility and coordination behavior make it suitable for synthesizing functional coordination polymers (CPs) . These CPs have applications ranging from crystalline materials to amorphous nanomaterials, with potential uses in catalysis, gas storage, and separation technologies.
Tubulin Polymerization Inhibition
In cancer research, derivatives of this compound have been explored as tubulin polymerization inhibitors . These inhibitors show exceptional potency against cancer cells and activated endothelial cells, indicating their potential as antiproliferative agents and tumor vascular disrupting agents.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, benzo[d][1,3]dioxole and 4-fluorobenzaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "Benzo[d][1,3]dioxole", "4-Fluorobenzaldehyde", "3-Aminopropionitrile", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of benzo[d][1,3]dioxole to benzo[d][1,3]dioxol-5-ylmethanol using sodium hydroxide and methanol", "Step 2: Protection of the hydroxyl group in benzo[d][1,3]dioxol-5-ylmethanol using ethyl chloroformate to form benzo[d][1,3]dioxol-5-ylmethyl chloroformate", "Step 3: Reaction of benzo[d][1,3]dioxol-5-ylmethyl chloroformate with 3-aminopropionitrile to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropionitrile", "Step 4: Reduction of the nitrile group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropionitrile using sodium borohydride to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropanol", "Step 5: Protection of the hydroxyl group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropanol using ethyl chloroformate to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropyl chloroformate", "Step 6: Reaction of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-aminopropyl chloroformate with 4-fluorobenzaldehyde in the presence of sodium bicarbonate and methanol to form N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide", "Step 7: Purification of the final product using column chromatography and recrystallization" ] } | |
CAS 编号 |
899902-25-1 |
产品名称 |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide |
分子式 |
C26H22FN3O5 |
分子量 |
475.476 |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C26H22FN3O5/c27-19-8-5-17(6-9-19)15-30-21-4-2-1-3-20(21)25(32)29(26(30)33)12-11-24(31)28-14-18-7-10-22-23(13-18)35-16-34-22/h1-10,13H,11-12,14-16H2,(H,28,31) |
InChI 键 |
RWHOMNZSQVQKIX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2886932.png)
![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2886933.png)
![5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2886936.png)
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2886941.png)
![9-((4-(4-chlorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2886942.png)
![4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B2886943.png)

![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B2886947.png)


![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2886950.png)
